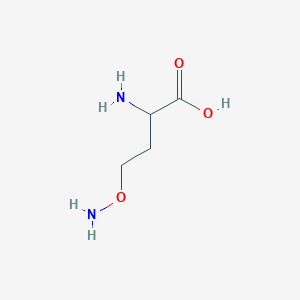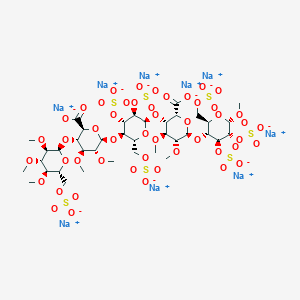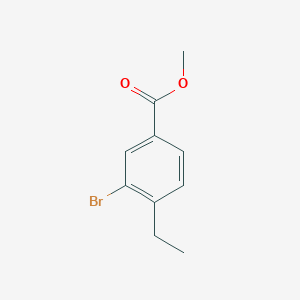
1-Fluoro-3-methoxy-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-methoxy-5-methylbenzene can be synthesized through several methods One common approach involves the electrophilic aromatic substitution reactionThe methyl group is then added through a Friedel-Crafts alkylation reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-3-methoxy-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Fluoro-3-methoxy-5-methylbenzene exerts its effects involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where it forms a sigma complex with an electrophile. This intermediate then undergoes deprotonation to restore aromaticity, resulting in a substituted benzene ring . The specific pathways and molecular targets depend on the nature of the substituents and the conditions of the reaction.
Comparison with Similar Compounds
- 1-Fluoro-2-methoxy-4-methylbenzene
- 1-Fluoro-4-methoxy-2-methylbenzene
- 1-Fluoro-3-methoxybenzene
Uniqueness: 1-Fluoro-3-methoxy-5-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and interactions with other molecules. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-fluoro-3-methoxy-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQRCQBERAYLSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612166 |
Source


|
| Record name | 1-Fluoro-3-methoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160911-11-5 |
Source


|
| Record name | 1-Fluoro-3-methoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What information about the structure of 3-fluoro-5-methylanisole can be obtained from the REMPI and MATI spectroscopic study?
A1: While the provided abstract does not detail the specific findings, REMPI and MATI spectroscopy are powerful techniques to investigate the conformational landscape of molecules in their ground and excited electronic states. [] These techniques provide information about the vibrational modes of the molecule, which are sensitive to the arrangement of atoms and the strength of chemical bonds. Therefore, by analyzing the REMPI and MATI spectra, researchers can determine the preferred conformations of 3-fluoro-5-methylanisole in both its ground and excited states. The title also mentions examining the "combined effect of meta-substituents on molecular conformation," suggesting the research focuses on understanding how the relative positions of the fluorine and methyl groups influence the molecule's preferred shape. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
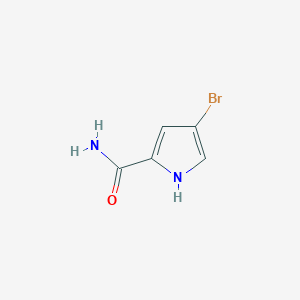
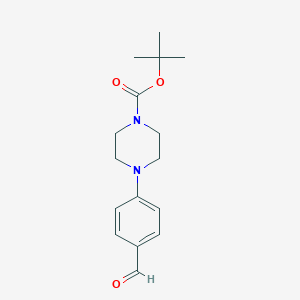
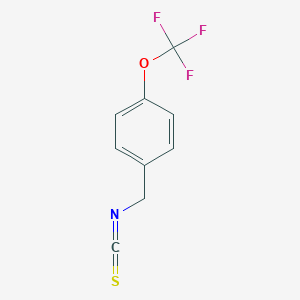

![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
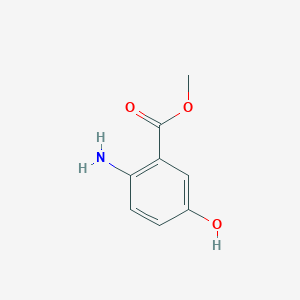
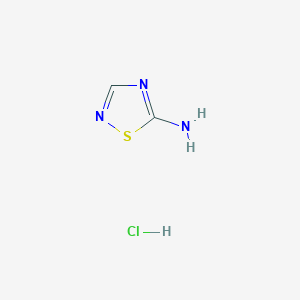
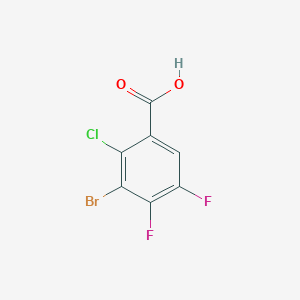
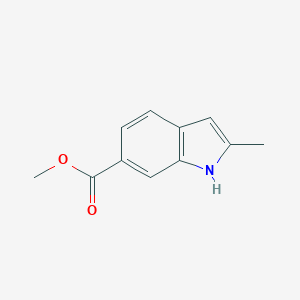
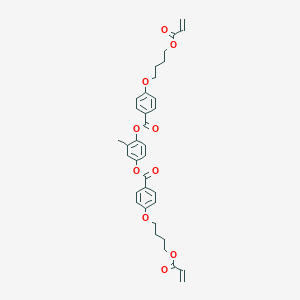
![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)
